Thieno[2,3-b]pyridine, 4-chloro-2-iodo-
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Overview
Description
4-Chloro-2-iodothieno[2,3-b]pyridine is a heterocyclic compound that contains both chlorine and iodine atoms attached to a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-iodothieno[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of thieno[2,3-b]pyridine derivatives.
Industrial Production Methods
While specific industrial production methods for 4-Chloro-2-iodothieno[2,3-b]pyridine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-iodothieno[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are commonly used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thieno[2,3-b]pyridine derivatives can be obtained.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Chloro-2-iodothieno[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the design of molecular probes and inhibitors for studying biological pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodothieno[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine: Another halogenated heterocycle with similar structural features.
Thieno[2,3-c]pyridine Derivatives: These compounds share the thieno[2,3-b]pyridine core but differ in the position and type of substituents.
Uniqueness
4-Chloro-2-iodothieno[2,3-b]pyridine is unique due to the specific positioning of chlorine and iodine atoms, which can influence its reactivity and interaction with other molecules.
Properties
Molecular Formula |
C7H3ClINS |
---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
4-chloro-2-iodothieno[2,3-b]pyridine |
InChI |
InChI=1S/C7H3ClINS/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-3H |
InChI Key |
RTGAIOFCRZNMAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=C(S2)I |
Origin of Product |
United States |
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